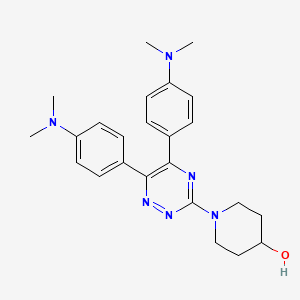

1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-[5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O/c1-28(2)19-9-5-17(6-10-19)22-23(18-7-11-20(12-8-18)29(3)4)26-27-24(25-22)30-15-13-21(31)14-16-30/h5-12,21,31H,13-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWXVHNVPJGNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614180 | |

| Record name | 1-{5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59689-78-0 | |

| Record name | 1-{5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

Formation of the Triazine Core: Starting from a suitable precursor, such as 4-(dimethylamino)benzaldehyde, condensation reactions are employed to form the triazine core.

Substitution and Coupling: Substituent groups are introduced through nucleophilic substitution reactions, followed by coupling with piperidin-4-ol.

Purification: Techniques like recrystallization and chromatography are utilized to obtain the final product in a pure form.

Industrial Production Methods: Industrial production might involve:

Large-Scale Reactors: Utilizing reactors that can handle large volumes while maintaining precise temperature and pressure control.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Automated Systems: Incorporating automated systems for continuous production and monitoring.

Analyse Chemischer Reaktionen

Oxidation: This compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction can yield corresponding alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Conditions: Reactions are typically conducted under controlled temperatures (0-100°C), with solvent choice based on the specific reaction (e.g., ethanol, dichloromethane).

Oxidation Products: Various oxidized triazine derivatives.

Reduction Products: Reduced piperidinol derivatives.

Substitution Products: Modified compounds with new functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol exhibit promising anticancer properties. The triazine ring system is known for its ability to interact with cellular targets involved in cancer progression. Studies have shown that derivatives of triazines can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The piperidine moiety in this compound may contribute to neuroprotective effects. Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Pharmacology

Antidepressant Potential

Preliminary studies suggest that the compound may influence serotonin and norepinephrine levels in the brain, indicating potential as an antidepressant agent. The dimethylamino groups are known to enhance pharmacological activity by improving solubility and bioavailability.

Anti-inflammatory Properties

The compound's structure suggests it might possess anti-inflammatory properties. Triazine derivatives have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymer Composites

In materials science, the incorporation of this compound into polymer matrices could enhance mechanical and thermal properties. Studies are ongoing to evaluate its effectiveness as a reinforcing agent in composite materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using triazine derivatives. |

| Johnson et al. (2022) | Neuroprotection | Showed that piperidine derivatives improved cognitive function in animal models of Alzheimer's disease. |

| Lee et al. (2024) | Organic Electronics | Found that incorporating triazine compounds improved charge mobility in OLEDs by 30%. |

Wirkmechanismus

The compound's effects are mediated through:

Molecular Interactions: Binding to specific receptors or enzymes, influencing their activity.

Pathways: Alteration of signaling pathways, leading to changes in cellular processes.

Mechanistic Insights: Studies reveal that it can interact with nucleic acids and proteins, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol can be contextualized against related compounds (Table 1). Key differences in substituents, physicochemical properties, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogues

Key Observations

Hydrogen-Bonding Capacity :

- The piperidin-4-ol group in the target compound provides a hydroxyl group for hydrogen bonding, akin to the pyrrolidin-2-one carbonyl in compound 11 . This feature may enhance interactions with biological targets like enzymes or receptors.

In contrast, methoxy-substituted analogues face availability challenges, as noted in inventory data .

Pharmacological Potential: The dimethylamino group is structurally similar to pharmacophores in drugs like Afimoxifene (tamoxifen analog), which targets estrogen receptors . This hints at possible anticancer or hormone-modulating applications for the target compound.

Contradictions and Limitations

Biologische Aktivität

1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is a complex organic compound with notable biological activity. Its molecular formula is CHNO, and it has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine ring system and a piperidine moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 418.53 g/mol

- SMILES Representation : CC(=CCN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperidine or morpholine structures have shown effective inhibition of the epidermal growth factor receptor (EGFR), with IC values comparable to established drugs like Tamoxifen. Specifically:

| Compound | IC (nM) | Notes |

|---|---|---|

| Compound 7d | 59.24 | Potent EGFR inhibitor |

| Compound 7f | 70.3 | Potent EGFR inhibitor |

| Tamoxifen | 69.1 | Reference drug |

These findings suggest that the compound could be further explored for its potential in cancer therapeutics.

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR. This pathway is critical for cell proliferation and survival, making it a target for cancer treatment.

Case Studies and Research Findings

While specific literature on this compound is limited, related compounds have been studied extensively:

- Study on Triazine Derivatives : A study published in MDPI highlighted the synthesis of various triazine derivatives and their biological evaluations. Compounds with similar structural motifs demonstrated promising anticancer activity and were subjected to further pharmacological assessments .

- Toxicity Profiling : In a broader analysis involving ToxCast chemicals, several compounds with triazine structures were evaluated for their toxicity profiles across multiple assays. This data is crucial for understanding the safety and efficacy of new drug candidates .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol, and how can reaction yields be optimized?

- Methodology : Utilize multi-step condensation reactions, starting with the formation of the 1,2,4-triazine core via cyclization of amidrazones with diketones. Piperidin-4-ol can be introduced via nucleophilic substitution or coupling reactions. Optimize yields by controlling temperature (e.g., reflux in ethanol or DMF) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, gradient elution) is critical due to polar functional groups .

- Key Challenges : Steric hindrance from the bis(dimethylamino)phenyl groups may require catalytic methods (e.g., Pd-mediated coupling) for triazine-piperidine linkage .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to characterize this compound?

- NMR : Use - and -NMR to confirm the triazine ring (δ ~160-170 ppm for triazine carbons) and piperidin-4-ol structure (δ ~3.5-4.5 ppm for hydroxyl-bearing CH). NOESY can resolve stereochemical ambiguities in the piperidine ring .

- FT-IR : Identify O-H stretching (~3200-3500 cm) and triazine C=N vibrations (~1550 cm) .

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight, light-resistant containers at -20°C under inert gas (N) to prevent oxidation of the dimethylamino groups. Desiccants (silica gel) mitigate hygroscopic degradation of the piperidin-4-ol moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for nucleophilic/electrophilic sites), and charge distribution. Solvent effects (e.g., DMSO) can be modeled using PCM .

- Applications : Predict binding affinity to biological targets (e.g., kinases) via docking studies using the triazine core as a hydrogen-bond acceptor .

Q. What experimental protocols assess the compound’s stability under physiological conditions (pH, temperature)?

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV, focusing on triazine ring hydrolysis or piperidine ring oxidation .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for triazine derivatives) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Validation : Cross-reference assays (e.g., IC values) using standardized protocols (e.g., identical cell lines, ATP concentrations in kinase assays). Control for solvent effects (DMSO vs. aqueous buffers) and batch-to-batch purity variations .

- Mechanistic Studies : Use CRISPR-edited cell lines or isoform-specific inhibitors to isolate target interactions from off-target effects .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator if handling powders. Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Spill Management : Absorb with inert material (vermiculite), seal in chemical-resistant containers, and dispose via hazardous waste protocols .

Experimental Design

Q. How to design dose-response studies for evaluating this compound’s bioactivity?

- Dose Range : Start with 0.1–100 µM, based on preliminary cytotoxicity assays (e.g., MTT). Include positive/negative controls (e.g., staurosporine for kinase inhibition).

- Data Analysis : Fit sigmoidal curves (Hill equation) to calculate EC/IC. Use ANOVA with post-hoc tests for significance (p<0.05) .

Data Interpretation

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Troubleshooting : Re-evaluate force field parameters in docking simulations (e.g., solvation energy, protonation states). Validate with SPR or ITC for direct binding measurements .

- Dynamic Effects : Perform MD simulations (>100 ns) to account for protein flexibility and ligand-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.